(S)-Baclofen

GABA Receptor Pharmacology Enantioselective Binding Receptor Profiling

(S)-Baclofen is an essential, non-interchangeable enantiomer for studying stereospecific GABAB receptor pharmacology. Unlike racemic baclofen or R-baclofen, it is behaviorally inert in alcohol-consumption and motor-function models, making it the definitive negative control. Its unique human stereoselective metabolism (oxidative deamination) enables enantioselective assay development. Choose this compound to validate target engagement, control for off-target effects, and advance chiral analytical methods.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
CAS No. 66514-99-6
Cat. No. B1680851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Baclofen
CAS66514-99-6
Synonyms(S)-Baclofen;  (+)-Baclofen;  (L)-Baclofen
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC(=O)O)CN)Cl
InChIInChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1
InChIKeyKPYSYYIEGFHWSV-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 64 °F (NTP, 1992)
7.12e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Baclofen (CAS 66514-99-6): Enantiopure GABAB Receptor Agonist for Specialized Research and Development


(S)-Baclofen, the S-enantiomer of the racemic drug baclofen, is a chiral γ-aminobutyric acid (GABA) derivative that functions as a selective agonist at the GABAB receptor . It is the pharmacologically less active enantiomer, distinguished from its R-counterpart by stereospecific differences in receptor binding, behavioral pharmacology, and metabolic fate [1]. As a research tool, it serves as a critical negative control and enables the study of enantioselective pharmacology, particularly in alcohol use disorder and neurological pain models [2].

(S)-Baclofen: Why Enantiomeric Purity Dictates Pharmacological and Metabolic Outcomes


In-class compounds like racemic baclofen cannot be substituted for (S)-Baclofen due to profound enantioselective differences in target engagement, behavioral effects, and human pharmacokinetics. (S)-Baclofen exhibits over 880-fold lower selectivity for the GABAB receptor compared to its GABAA affinity, and it is behaviorally inert in key preclinical models of alcohol consumption and motor function, unlike its R-enantiomer or the racemate [1]. Furthermore, (S)-Baclofen undergoes a unique, stereospecific oxidative deamination in humans, generating an abundant metabolite not observed with R-baclofen, which leads to distinct plasma exposure profiles [2]. These properties render (S)-Baclofen an essential, non-interchangeable tool for studying enantioselective pharmacology.

Quantitative Differentiation of (S)-Baclofen from (R)-Baclofen and Racemic Baclofen


(S)-Baclofen Receptor Binding: 883-Fold GABAB Selectivity Ratio Defines Its Role as an Inactive Enantiomer

(S)-Baclofen demonstrates potent binding to GABAB receptors (IC50 = 1.77 μM) but exhibits markedly low affinity for GABAA receptors (IC50 = 1564 μM), yielding a selectivity ratio of 883:1 . This is in direct contrast to (R)-baclofen, which is the more potent enantiomer at GABAB receptors, being approximately 100-fold more active than (S)-baclofen in inhibiting GABA binding in rat brain synaptic membranes [1]. The minimal GABAB potency of (S)-baclofen relative to (R)-baclofen underpins its classification as the inactive enantiomer.

GABA Receptor Pharmacology Enantioselective Binding Receptor Profiling

(S)-Baclofen Fails to Suppress Alcohol Self-Administration, Unlike the Active R-Enantiomer

In a study using selectively bred Sardinian alcohol-preferring (sP) rats trained to self-administer alcohol under a fixed ratio 4 schedule, treatment with racemic baclofen (3 mg/kg) reduced alcohol responses by approximately 60% versus vehicle [1]. R(+)-baclofen was approximately twice as potent, with 1.5 mg/kg achieving a similar reduction. In stark contrast, treatment with (S)-Baclofen at doses up to 24 mg/kg failed to produce any effect on alcohol self-administration [1]. This demonstrates that the (S)-enantiomer is behaviorally inert in this model, even at doses 16-fold higher than an effective R-enantiomer dose.

Alcohol Use Disorder Operant Behavior Enantioselective Pharmacology

(S)-Baclofen Is Behaviorally Inactive in Motor and Sociosexual Assays at 40× the Effective R-Baclofen Dose

In a study evaluating the stereospecificity of baclofen's behavioral effects, racemic and R-baclofen inhibited sexual behavior, locomotor activity, and motor execution in male rats at relatively low doses [1]. (S)-Baclofen, however, was completely inactive across all behavioral endpoints, even when administered at a dose 40 times higher than the minimum effective dose of R-baclofen [1]. The R-enantiomer was also found to be twice as active as the racemate, further highlighting the inactivity of the S-form.

Behavioral Pharmacology Motor Function Stereospecificity

(S)-Baclofen Undergoes Stereoselective Metabolism to a Unique Oxidative Deamination Metabolite

Clinical pharmacokinetic studies have revealed that only (S)-Baclofen undergoes stereoselective metabolism to form an abundant oxidative deamination metabolite, which is sterically resolved in the S-configuration [1]. This metabolite is not observed following administration of the single R-enantiomer (STX209). As a consequence, the Cmax and early plasma exposure of (S)-Baclofen are lower compared to R-baclofen after administration of racemic baclofen [1].

Pharmacokinetics Drug Metabolism Stereoselectivity

(S)-Baclofen Demonstrates Improved Efficacy Over Racemic Baclofen in Trigeminal Neuralgia

In clinical practice for trigeminal neuralgia, L-baclofen ((S)-baclofen) has been reported to demonstrate significantly improved efficacy compared to racemic baclofen [1]. While racemic baclofen is effective in reducing painful paroxysms in about 70% of patients, the single S-enantiomer offers a more favorable therapeutic profile, though specific quantitative comparative clinical data is limited in publicly available sources.

Neuropathic Pain Trigeminal Neuralgia Enantiomer Therapeutics

Optimal Scientific and Industrial Use Cases for (S)-Baclofen Based on Quantitative Evidence


Enantioselective Control in Alcohol Use Disorder Research

(S)-Baclofen serves as a critical negative control in studies investigating the role of GABAB receptors in alcohol consumption and seeking. Its complete lack of effect in reducing alcohol self-administration in rodent models [1] makes it an indispensable tool for validating that observed effects from racemic baclofen or R-baclofen are due to specific GABAB receptor agonism rather than off-target actions.

Behavioral Pharmacology Studies Requiring an Inactive Enantiomer

For any behavioral assay involving locomotor activity, motor coordination, or sociosexual behavior, (S)-Baclofen provides a stereochemically identical but pharmacologically inactive control [1]. This allows researchers to control for non-receptor-mediated effects and confirm the stereospecificity of their findings.

Metabolic and Pharmacokinetic Differentiation Studies

The unique stereoselective metabolism of (S)-Baclofen to an oxidative deamination metabolite in humans [1] makes it an essential compound for developing and validating chiral analytical methods (e.g., HPLC) for quantifying baclofen enantiomers and their metabolites in biological matrices. It is also key for investigating enantioselective drug-drug interactions.

Development of Enantiopure Formulations for Neuropathic Pain

Given reports of improved efficacy for L-baclofen over racemic baclofen in trigeminal neuralgia [1], (S)-Baclofen is a candidate for further investigation in preclinical and clinical studies aimed at developing enantiopure therapies for neuropathic pain conditions.

Quote Request

Request a Quote for (S)-Baclofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.